

# cefditoren PK/PD parameters comparison class analogs

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## Compound Focus: Cefditoren

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## Comparative PK/PD Profiles of Oral Cephalosporins

The table below summarizes the key PK/PD parameters for **cefditoren**, cefuroxime axetil, and cefixime, which are relevant for treating community-acquired respiratory and urinary tract infections.

Parameter	Cefditoren Pivoxil	Cefuroxime Axetil	Cefixime
Approved Adult Doses	200 mg to 400 mg twice daily [1]	500 mg twice daily or every 8 hours [2]	200 mg to 400 mg twice daily [2]
Absolute Bioavailability (F)	~14% (fasting) [1]	45% [2]	Information not fully specified in search results
Protein Binding (fu)	88% [1] (Free fraction: 0.12) [2]	0.58 (Free fraction) [2]	0.35 (Free fraction) [2]
Plasma Half-Life	1.5 hours [1]	~1.3 hours (calculated from $K_e=0.54/h$ ) [2]	~3.4 hours (calculated from $K_e=0.204/h$ ) [2]
Primary PK/PD Index	$fT > MIC$ (fAUC/MIC also correlates) [3]	$fT > MIC$	$fT > MIC$

Parameter	Cefditoren Pivoxil	Cefuroxime Axetil	Cefixime
Bactericidal Target	fT>MIC of 30-70% for static/2-log kill [3]	fT>MIC >70% for bactericidal effect [2]	fT>MIC >70% for bactericidal effect [2]
fAUC/MIC for 2-log kill (Murine Lung Model)	≥ 63 [3]	Information not specified in search results	Information not specified in search results

## Intrinsic Microbiological Activity

**Cefditoren** demonstrates potent in vitro activity against key community-acquired respiratory pathogens, often superior to other oral cephalosporins.

- **Against *Streptococcus pneumoniae*\***: **Cefditoren exhibits the highest intrinsic activity** (lowest MIC90 values) compared with amoxicillin and cefuroxime against penicillin-susceptible, -intermediate, and -resistant strains [4]. Against penicillin-susceptible isolates, **cefditoren** MIC90 values were ≤0.03 to 0.06 mg/L, compared to 0.12-0.25 mg/L for cefuroxime and 0.03-0.25 mg/L for amoxicillin [4].
- **Against *Haemophilus influenzae* and *Moraxella catarrhalis*\***: **Cefditoren's** MIC90 values (0.25-0.5 mg/L) are lower than those of amoxicillin/clavulanic acid and cefuroxime against *M. catarrhalis*, and it remains active against emerging beta-lactamase resistant phenotypes of *H. influenzae* [4].
- **Against *Streptococcus pyogenes*\***: **Cefditoren** has high intrinsic activity with MIC90 values ≤0.06 mg/L, and unlike macrolides, it maintains uniform activity as *S. pyogenes* is universally susceptible to beta-lactams [4].

## Key Experimental Models and Protocols

The PK/PD data in the comparison tables are derived from standardized experimental models.

## In Vitro Susceptibility and Time-Kill Assays

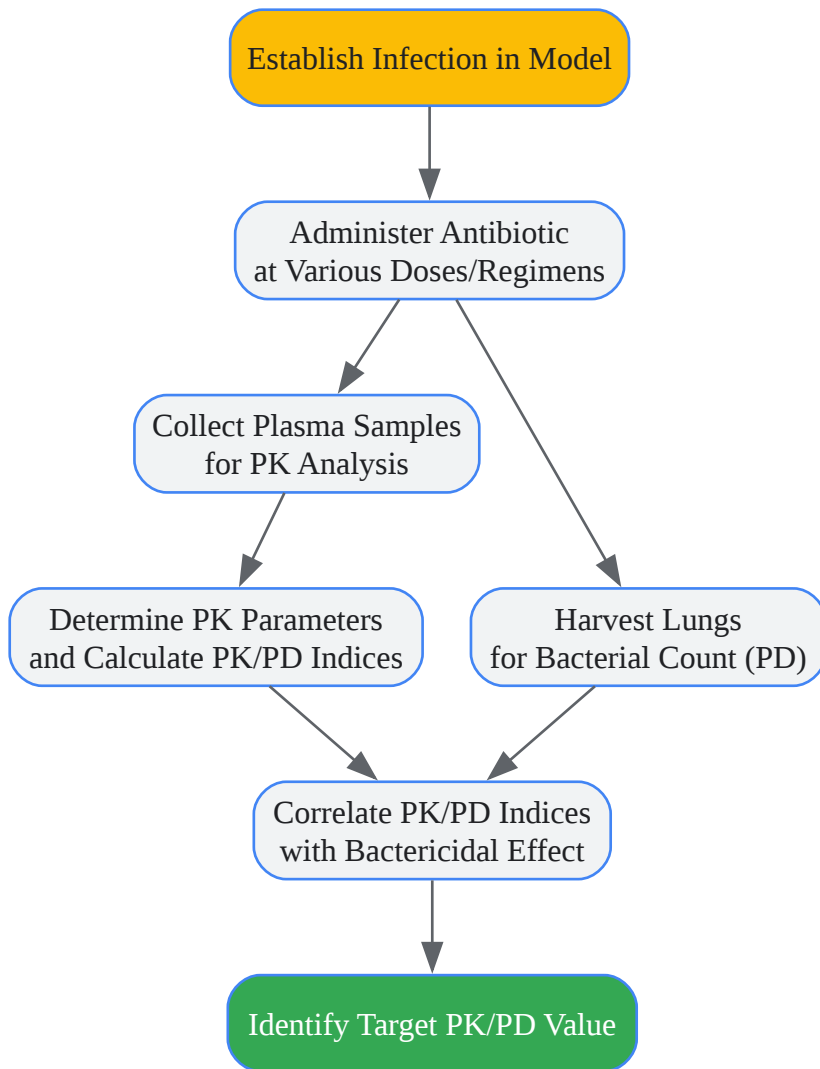
- **Purpose**: To determine the Minimum Inhibitory Concentration (MIC) and characterize the bactericidal activity (time- and concentration-dependence) of an antibiotic [3].
- **Methodology**: Susceptibility testing is performed according to standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) [3]. For time-kill assays, bacteria are exposed to

the antibiotic at concentrations ranging from fractions of to multiples of the MIC. Samples are collected over 24 hours, plated, and the bacterial colonies are counted to plot time-kill curves [3].

## In Vivo PK/PD Studies in Murine Lung-Infection Model

- **Purpose:** To identify the PK/PD index ( $fT>MIC$ ,  $fAUC/MIC$ ,  $fC_{max}/MIC$ ) that best correlates with efficacy and to determine its magnitude required for a bactericidal effect in a living organism [3].
- **Methodology:**
  - **Infection:** Mice are infected intra-nasally with a standardized inoculum of the pathogen (e.g., *S. pneumoniae*).
  - **Dosing:** At a set time post-infection, groups of mice are treated with the antibiotic at various dose levels and regimens.
  - **PK Sampling:** Blood samples are collected from a subgroup to determine plasma drug concentrations over time.
  - **PD Outcome:** At the end of the study, mice are euthanized, and lungs are harvested to determine the bacterial load.
  - **Data Analysis:** The reduction in bacterial counts is correlated with the PK/PD indices derived from the plasma PK data to establish the target value for efficacy [3].

This experimental workflow for establishing in vivo PK/PD targets can be visualized as follows:



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## Human PK/PD Target Attainment and Monte Carlo Simulation

- **Purpose:** To predict the probability of clinical success of a human dosing regimen against a population of microorganisms with varying MICs [2].
- **Methodology:**
  - **Define Target:** The PK/PD target (e.g.,  $fT > MIC$ ) is identified from pre-clinical studies.
  - **Input Variability:** A virtual population of patients is created using human PK parameters (mean  $\pm$  SD) and a collection of MICs for the target pathogen.
  - **Simulation:** The Monte Carlo simulation runs thousands of trials to calculate the **Probability of Target Attainment (PTA)** at each MIC.
  - **Calculate CFR:** The PTA is combined with the MIC distribution to compute the **Cumulative Fraction of Response (CFR)**, which predicts the overall population success rate [2].

## Translation to Clinical Efficacy and Limitations

PK/PD analyses reveal critical considerations for clinical use in specific infections.

- **Respiratory Tract Infections: Cefditoren** remains an effective oral option for community-acquired respiratory infections caused by *S. pneumoniae*, *H. influenzae*, and *M. catarrhalis*, even in an era of changing resistance patterns, due to its high intrinsic activity and favorable tissue penetration [4]. For *S. pneumoniae* lung infections, human simulations suggest **cefditoren** pivoxil 400 mg twice daily provides good efficacy against strains with a MIC  $\leq$  0.031–0.063 mg/L [3].
- **Uncomplicated Acute Pyelonephritis (APN):** A PK/PD analysis using Monte Carlo simulation concluded that the likelihood of treatment success with oral cephalosporins for APN is low based on current susceptibility breakpoints [2]. For **cefditoren** pivoxil 400 mg twice daily, the probability of attaining a bactericidal target (fT>MIC >70%) was  $\geq$ 80% only for *E. coli* with MICs  $\leq$ 0.03 mg/L. When considering total drug concentration (ignoring protein binding), this increased to MICs  $\leq$ 0.25 mg/L, highlighting the critical impact of high protein binding on efficacy in sites like the kidney [2].

## Conclusion and Comparative Summary

The gathered data allows for the following objective comparisons:

- **Cefditoren's Key Strengths:**
  - **Potent Intrinsic Activity:** It consistently demonstrates the lowest MIC90 values among oral cephalosporins against key respiratory pathogens, including drug-resistant *S. pneumoniae* [4].
  - **Validated In Vivo PK/PD Targets:** Its efficacy is well-correlated with fAUC/MIC and fT>MIC, with defined targets for a bactericidal effect (fAUC/MIC  $\geq$ 63) [3].
- **Critical Considerations and Weaknesses:**
  - **Low Free Drug Fraction:** Its high protein binding (88%) significantly reduces the free, active drug concentration, which can limit efficacy in infection sites where total drug penetration is low, such as in the kidney for pyelonephritis [2].
  - **Variable Bioavailability:** Its oral bioavailability is relatively low (~14%), which must be factored into dose selection [1].

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**Address:** Ontario, CA 91761, United States

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